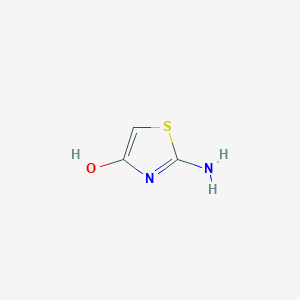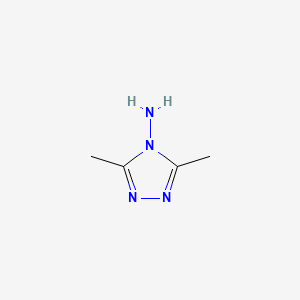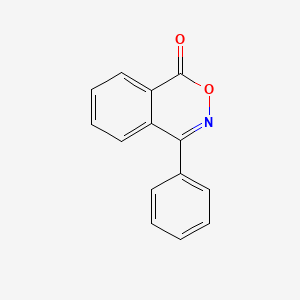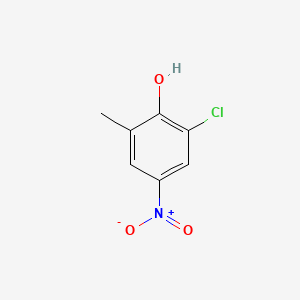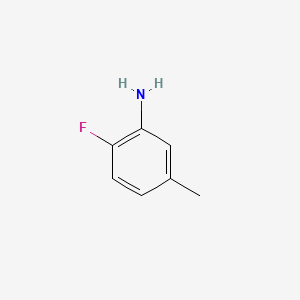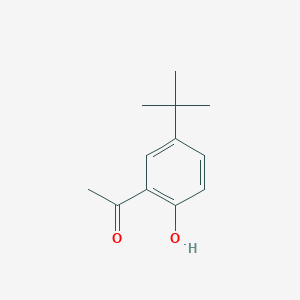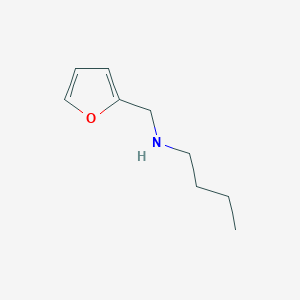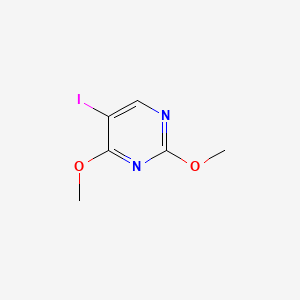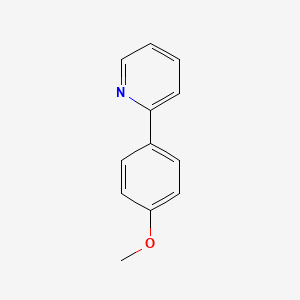
2-(4-甲氧基苯基)吡啶
描述
2-(4-Methoxyphenyl)pyridine is a chemical compound with the linear formula C12H11NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of compounds related to 2-(4-Methoxyphenyl)pyridine has been discussed in various studies. For instance, a multi-step synthesis involving the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine has been reported . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyphenyl)pyridine has been analyzed in several studies . The molecule has a molecular weight of 185.228 . The NLO behavior of properties for related molecules such as chemical reactivity, HOMO–LUMO analysis, and electronic transitions have been obtained .Chemical Reactions Analysis
Chemical reactions involving 2-(4-Methoxyphenyl)pyridine have been studied . For example, reactions of anhydrides use Pyridine as a solvent . Other reactions include Pd-catalyzed direct arylation and Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
2-(4-Methoxyphenyl)pyridine has a density of 1.1±0.1 g/cm3, a boiling point of 311.5±25.0 °C at 760 mmHg, and a flash point of 114.2±13.4 °C . It has a molar refractivity of 55.6±0.3 cm3, and a molar volume of 171.9±3.0 cm3 .科学研究应用
腐蚀抑制
2-(4-甲氧基苯基)吡啶衍生物在腐蚀抑制领域显示出显著潜力。例如,研究表明,包括带有4-甲氧基苯基基团的某些吡啶衍生物在酸性环境中对钢铁具有有效的腐蚀抑制作用。利用电化学阻抗谱、Tafel极化等技术的研究揭示了这些化合物在保护金属表面免受腐蚀方面的功效(Ansari, Quraishi, & Singh, 2015)。其他研究已经证实了类似的发现,突出了这些化合物在为盐酸溶液中的低碳钢提供防腐蚀保护方面的作用(Sudheer & Quraishi, 2014)。
光物理研究
2-(4-甲氧基苯基)吡啶及其类似物的光物理性质已经得到广泛研究。这些化合物以其有趣的分子内电荷转移和质子转移性质而闻名,这在荧光和发光研究中具有重要意义。例如,对该化合物的衍生物的研究揭示了它们在某些溶剂中显示扭曲的分子内电荷转移发射的能力(Behera, Karak, & Krishnamoorthy, 2015)。另一项研究专注于合成和光物理评价2-甲氧基和2-吗啉基吡啶化合物,指出它们具有较高的荧光量子产率(Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019)。
安全和危害
作用机制
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
生化分析
Biochemical Properties
2-(4-Methoxyphenyl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 2-(4-Methoxyphenyl)pyridine to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can interact with transport proteins, influencing the transport of other molecules across cellular membranes .
Cellular Effects
2-(4-Methoxyphenyl)pyridine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-(4-Methoxyphenyl)pyridine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . This modulation can lead to changes in gene expression, affecting the production of proteins that are crucial for cellular functions. Furthermore, 2-(4-Methoxyphenyl)pyridine can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methoxyphenyl)pyridine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, 2-(4-Methoxyphenyl)pyridine has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to downstream effects on gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)pyridine can change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under specific conditions . Long-term studies have shown that 2-(4-Methoxyphenyl)pyridine can have sustained effects on cellular functions, although the extent of these effects may diminish over time due to degradation . In vitro and in vivo studies have also indicated that the compound’s stability can influence its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing signaling pathways without causing significant toxicity . At higher doses, 2-(4-Methoxyphenyl)pyridine can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
2-(4-Methoxyphenyl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 2-(4-Methoxyphenyl)pyridine can influence metabolic flux by altering the activity of key metabolic enzymes, affecting the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-(4-Methoxyphenyl)pyridine within cells and tissues involve interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, 2-(4-Methoxyphenyl)pyridine may be transported across cellular membranes by specific transport proteins, affecting its concentration in various tissues . The distribution of the compound can also be influenced by its binding affinity to different cellular components .
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)pyridine can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 2-(4-Methoxyphenyl)pyridine may localize to the mitochondria, where it can influence mitochondrial functions and energy metabolism . The localization of the compound within specific subcellular regions can also impact its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
2-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXRZNAUFKBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5957-90-4 | |
| Record name | 2-(4-Methoxyphenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5957-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-METHOXYPHENYL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the pKa of the carboxylate ligand in a [Cp*RhCl2]2 system impact the rate of C-H activation in 2-(4-methoxyphenyl)pyridine?
A1: Research suggests a direct correlation between the pKa of the carboxylate ligand and the observed rate of C-H activation in 2-(4-methoxyphenyl)pyridine when using [Cp*RhCl2]2 as the catalyst []. This correlation holds true up to a pKa of 4.3. Beyond this point, the rate plateaus and even decreases with increasing pKa values. This suggests that carboxylate ligands with a pKa below 4.3 are more efficient in promoting the C-H activation step.
Q2: What is the mechanism of C-H activation of 2-(4-methoxyphenyl)pyridine by [Cp*RhCl2]2 in the presence of a carboxylate?
A2: Kinetic studies indicate a multi-step mechanism for the C-H activation of 2-(4-methoxyphenyl)pyridine by [CpRhCl2]2 and a carboxylate []. Initially, one molecule of 2-(4-methoxyphenyl)pyridine coordinates to the active catalyst, CpRhCl(κ2-OAc), formed in situ. Subsequently, a second molecule of 2-(4-methoxyphenyl)pyridine coordinates to the complex. This second coordination is crucial and precedes the rate-determining step, which is the C-H activation of the substrate.
Q3: Can 2-(4-methoxyphenyl)pyridine be used as a building block for blue-emitting iridium (III) complexes?
A3: Yes, 2-(4-methoxyphenyl)pyridine (mppy) can be used as a starting point for synthesizing blue-emitting tris-cyclometalated iridium (III) complexes []. By introducing electron-withdrawing groups like CHO, CN, SO2Me, and SO2Ar at the 5’-position of the phenyl ring in the mppy ligand of fac-[Ir(mppy)3], researchers achieved a significant blue shift in the luminescence emission. This modification shifted the emission from 495 nm to approximately 465 nm in degassed organic solvents, demonstrating its potential for blue-emitting applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)

